molecular formula C17H14ClNO5 B11069903 3-(1,3-Benzodioxol-5-yl)-3-[(4-chlorobenzoyl)amino]propanoic acid

3-(1,3-Benzodioxol-5-yl)-3-[(4-chlorobenzoyl)amino]propanoic acid

Cat. No.: B11069903
M. Wt: 347.7 g/mol
InChI Key: WVRICKARICCKCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • React the benzodioxole compound with 4-chlorobenzoyl chloride.
  • Use a base (such as triethylamine) to facilitate the acylation reaction.
  • Propanoic Acid Derivatization

    • Finally, introduce the propanoic acid functionality by reacting the chlorobenzoyl-substituted intermediate with propanoic acid or its derivatives.
  • Industrial Production

    MDL 29951 is not produced on a large scale industrially. Instead, it is synthesized in research laboratories for specific applications.

    Preparation Methods

    Synthetic Routes

    Several synthetic routes exist for MDL 29951, but one common method involves the following steps:

    • Formation of Benzodioxole Ring

      • Start with commercially available precursors.
      • Cyclize the precursor using acid-catalyzed intramolecular condensation to form the benzodioxole ring.

    Chemical Reactions Analysis

    MDL 29951 undergoes various reactions, including:

      Hydrolysis: The propanoic acid functionality can be hydrolyzed under basic conditions.

      Amide Formation: The amide linkage between the benzodioxole ring and the chlorobenzoyl group is crucial.

    Common reagents include acyl chlorides, bases, and acid catalysts. Major products include the fully substituted MDL 29951.

    Scientific Research Applications

    MDL 29951 has diverse applications:

      Medicine: It exhibits anti-inflammatory and analgesic properties, making it a potential drug candidate.

      Chemical Biology: Researchers use it as a probe to study protein-ligand interactions.

      Industry: Limited applications due to its synthetic complexity.

    Mechanism of Action

    MDL 29951 likely acts through:

      Target Binding: It may interact with specific receptors or enzymes.

      Pathways: Further studies are needed to elucidate its precise mechanism.

    Comparison with Similar Compounds

    MDL 29951 stands out due to its unique combination of the benzodioxole ring and chlorobenzoyl group. Similar compounds include structurally related analogs like MDL 72527A and MDL 72527B.

    : Reference: MDL 29951

    Properties

    Molecular Formula

    C17H14ClNO5

    Molecular Weight

    347.7 g/mol

    IUPAC Name

    3-(1,3-benzodioxol-5-yl)-3-[(4-chlorobenzoyl)amino]propanoic acid

    InChI

    InChI=1S/C17H14ClNO5/c18-12-4-1-10(2-5-12)17(22)19-13(8-16(20)21)11-3-6-14-15(7-11)24-9-23-14/h1-7,13H,8-9H2,(H,19,22)(H,20,21)

    InChI Key

    WVRICKARICCKCN-UHFFFAOYSA-N

    Canonical SMILES

    C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)NC(=O)C3=CC=C(C=C3)Cl

    Origin of Product

    United States

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